Cas no 2649067-26-3 (tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its functionalized pyrrolidine and imidazoline moieties. The tert-butoxycarbonyl (Boc) protecting group enhances stability, facilitating handling and purification while allowing selective deprotection under mild acidic conditions. Its structural features make it useful in the development of pharmaceuticals, agrochemicals, and ligands for catalysis. The compound’s rigid yet modifiable framework enables precise derivatization, supporting the synthesis of bioactive molecules. Its compatibility with a range of reaction conditions underscores its utility in multi-step synthetic routes. This intermediate is particularly relevant in medicinal chemistry for constructing heterocyclic scaffolds with potential biological activity.
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate structure
2649067-26-3 structure
Product name:tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
CAS No:2649067-26-3
MF:C12H21N3O2
MW:239.314042806625
CID:6075837
PubChem ID:165599550

tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
    • 2649067-26-3
    • EN300-1591628
    • Inchi: 1S/C12H21N3O2/c1-12(2,3)17-11(16)15-7-4-9(8-15)10-13-5-6-14-10/h9H,4-8H2,1-3H3,(H,13,14)
    • InChI Key: BEXPQUJAELBCKH-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C2=NCCN2)C1)=O

Computed Properties

  • Exact Mass: 239.16337692g/mol
  • Monoisotopic Mass: 239.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 53.9Ų

tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1591628-0.05g
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
2649067-26-3
0.05g
$816.0 2023-06-04
Enamine
EN300-1591628-2.5g
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
2649067-26-3
2.5g
$1903.0 2023-06-04
Enamine
EN300-1591628-5.0g
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
2649067-26-3
5g
$2816.0 2023-06-04
Enamine
EN300-1591628-5000mg
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
2649067-26-3
5000mg
$2816.0 2023-09-23
Enamine
EN300-1591628-50mg
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
2649067-26-3
50mg
$816.0 2023-09-23
Enamine
EN300-1591628-1000mg
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
2649067-26-3
1000mg
$971.0 2023-09-23
Enamine
EN300-1591628-10.0g
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
2649067-26-3
10g
$4176.0 2023-06-04
Enamine
EN300-1591628-1.0g
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
2649067-26-3
1g
$971.0 2023-06-04
Enamine
EN300-1591628-0.5g
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
2649067-26-3
0.5g
$933.0 2023-06-04
Enamine
EN300-1591628-2500mg
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
2649067-26-3
2500mg
$1903.0 2023-09-23

Additional information on tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Research Brief on tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 2649067-26-3)

In recent years, the compound tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 2649067-26-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazoline and pyrrolidine scaffold, has shown promising potential as a key intermediate in the synthesis of bioactive compounds and pharmaceuticals. The following research brief provides an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological relevance.

The synthesis of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has been optimized in recent studies to improve yield and purity. Researchers have employed novel catalytic methods and green chemistry approaches to streamline the production process. For instance, a 2023 study demonstrated the use of palladium-catalyzed cross-coupling reactions to efficiently introduce the imidazoline moiety, achieving a yield of over 85%. These advancements are critical for scaling up production and ensuring the compound's availability for further pharmacological studies.

One of the most notable applications of this compound lies in its role as a precursor for the development of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs). GPCRs are a major class of drug targets, and the imidazoline-pyrrolidine scaffold of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has shown affinity for several GPCR subtypes. Recent in vitro studies have highlighted its potential in modulating adrenergic and serotonin receptors, which could pave the way for new therapeutics in cardiovascular and neurological disorders.

In addition to its pharmacological potential, this compound has also been explored in the context of drug delivery systems. Its structural features, including the tert-butyl carbamate group, make it a suitable candidate for prodrug design. A 2022 study reported the successful conjugation of this molecule with anticancer agents, resulting in improved solubility and targeted release profiles. Such innovations underscore the versatility of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate in modern drug development.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research aims to address these gaps through advanced computational modeling and in vivo studies. For example, molecular docking simulations have provided insights into the binding interactions of the imidazoline-pyrrolidine scaffold with target proteins, offering a foundation for structure-activity relationship (SAR) studies.

In conclusion, tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 2649067-26-3) represents a valuable tool in chemical biology and drug discovery. Its synthetic accessibility, combined with its diverse biological activities, positions it as a key player in the development of next-generation therapeutics. Future research should focus on expanding its applications and translating preclinical findings into clinical benefits.

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